molecular formula C5H8N4O B12827153 N'-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide

N'-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide

Cat. No.: B12827153
M. Wt: 140.14 g/mol
InChI Key: LTALUEOSLLVYJR-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide is a compound belonging to the imidazole family, characterized by its unique structure that includes a hydroxy group, a methyl group, and a carboximidamide group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide typically involves the reaction of 4-methylimidazole with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N’-Hydroxy-4-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N'-hydroxy-5-methyl-1H-imidazole-4-carboximidamide

InChI

InChI=1S/C5H8N4O/c1-3-4(5(6)9-10)8-2-7-3/h2,10H,1H3,(H2,6,9)(H,7,8)

InChI Key

LTALUEOSLLVYJR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=CN1)/C(=N/O)/N

Canonical SMILES

CC1=C(N=CN1)C(=NO)N

Origin of Product

United States

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